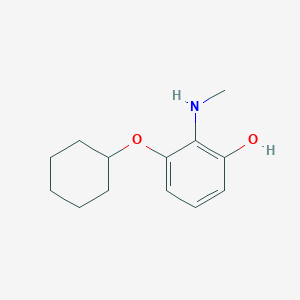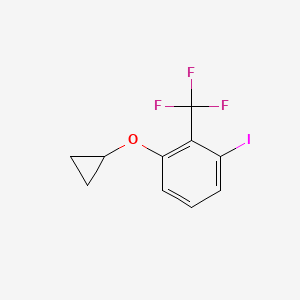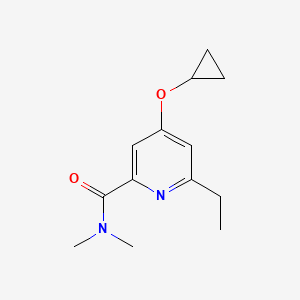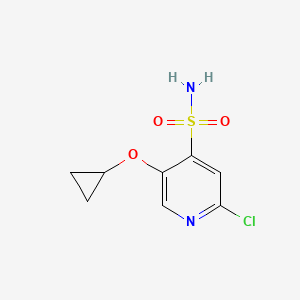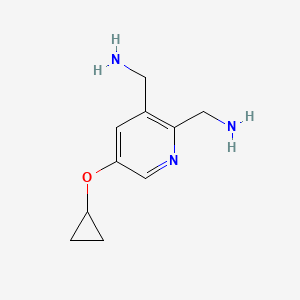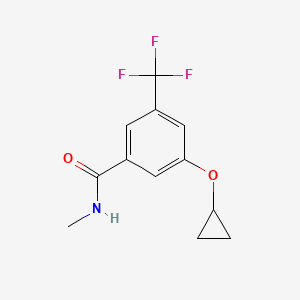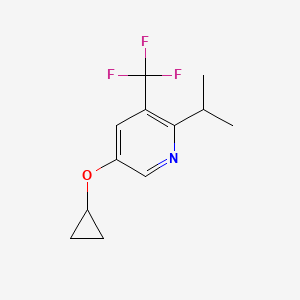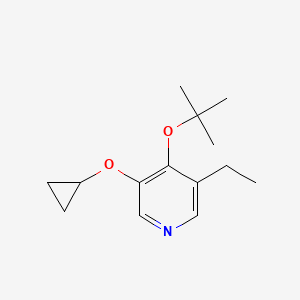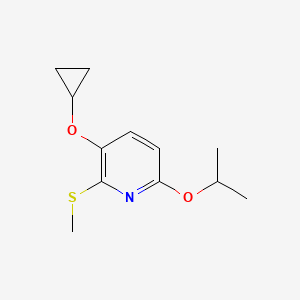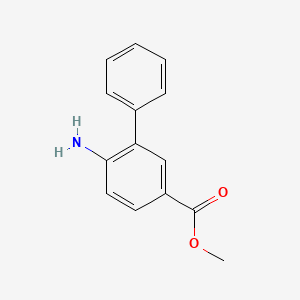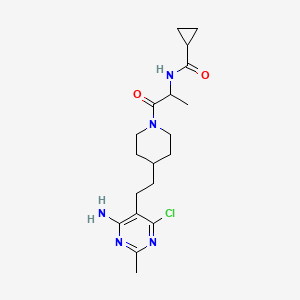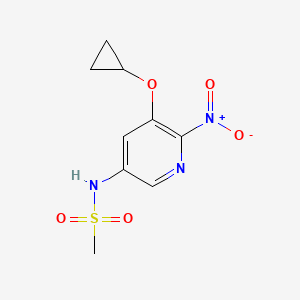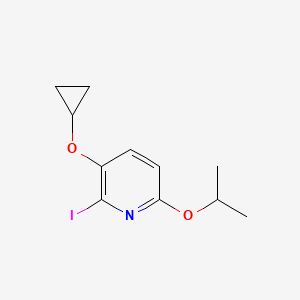
3-Cyclopropoxy-2-iodo-6-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-iodo-6-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol It is characterized by the presence of a pyridine ring substituted with cyclopropoxy, isopropoxy, and iodine groups
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-iodo-6-isopropoxypyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general steps for the synthesis include:
Preparation of the starting materials: The starting materials, such as 2-iodopyridine and cyclopropylboronic acid, are prepared or purchased.
Coupling reaction: The starting materials are subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst, a base, and a solvent. The reaction conditions are optimized to achieve high yields and purity.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
3-Cyclopropoxy-2-iodo-6-isopropoxypyridine undergoes various chemical reactions, including:
Substitution reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents and nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the cyclopropoxy group can be oxidized to form a cyclopropyl ketone.
Coupling reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-6-isopropoxypyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may contribute to the activity and selectivity of these molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-6-isopropoxypyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various biological or chemical effects. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects. The pathways involved in these interactions are determined by the structure and reactivity of the compound.
Comparison with Similar Compounds
3-Cyclopropoxy-2-iodo-6-isopropoxypyridine can be compared with other similar compounds, such as 2-Isopropoxy-3-iodopyridine . While both compounds contain an iodine-substituted pyridine ring, this compound is unique due to the presence of both cyclopropoxy and isopropoxy groups. This structural difference may result in distinct chemical properties and reactivity, making this compound a valuable compound for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block in organic synthesis, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-6-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-10-6-5-9(11(12)13-10)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
IISAQEFBAZXWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


